2-Phenyl-3-(2-thienyl)propanoic acid
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Overview
Description
2-phenyl-3-(thiophen-2-yl)propanoic acid is an organic compound that features both a phenyl group and a thiophene ring. This compound is of interest due to its unique structural properties, which combine aromatic and heterocyclic elements, making it a valuable subject in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3-(thiophen-2-yl)propanoic acid typically involves the condensation of thiophene derivatives with phenylacetic acid derivatives. One common method includes the use of Friedel-Crafts acylation, where thiophene is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of 2-phenyl-3-(thiophen-2-yl)propanoic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-3-(thiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
2-phenyl-3-(thiophen-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2-phenyl-3-(thiophen-2-yl)propanoic acid exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anti-inflammatory effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
2-phenylpropanoic acid: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
3-(thiophen-2-yl)propanoic acid: Lacks the phenyl group, which reduces its potential for aromatic substitution reactions.
2-phenyl-3-(furan-2-yl)propanoic acid: Similar structure but contains a furan ring instead of a thiophene ring, leading to different electronic properties.
Uniqueness
2-phenyl-3-(thiophen-2-yl)propanoic acid is unique due to the presence of both a phenyl group and a thiophene ring, which confer distinct electronic and steric properties
Properties
CAS No. |
51535-43-4 |
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Molecular Formula |
C13H12O2S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
2-phenyl-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C13H12O2S/c14-13(15)12(9-11-7-4-8-16-11)10-5-2-1-3-6-10/h1-8,12H,9H2,(H,14,15) |
InChI Key |
SRDHAZNTMXQYGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CS2)C(=O)O |
Origin of Product |
United States |
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